molecular formula C18H19NO4S B2510741 3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1797688-16-4

3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2510741
CAS No.: 1797688-16-4
M. Wt: 345.41
InChI Key: XPSGGLIAOKOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted at positions 3 and 8 with a benzenesulfonyl group and a furan-2-carbonyl moiety, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their activity on neurotransmitter transporters and receptors .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(17-7-4-10-23-17)19-13-8-9-14(19)12-16(11-13)24(21,22)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSGGLIAOKOJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted [3+2]-Cycloaddition

A pivotal method involves the microwave-assisted 6π-electrocyclic ring-opening of cyclopropanated furans or pyrroles, followed by [3+2]-cycloaddition with dipolarophiles (Figure 1). For example, cyclopropanated furan derivatives undergo thermal ring-opening to generate 1,3-dipoles, which react with electron-deficient alkenes to form the bicyclic core. Microwave irradiation significantly enhances reaction efficiency, reducing typical reaction times from days to hours while maintaining yields of 65–75%.

Key Reaction Conditions:

  • Precursor: Cyclopropanated furan (1.0 equiv)
  • Dipolarophile: Methyl acrylate (1.2 equiv)
  • Solvent: Toluene
  • Temperature: 150°C (microwave)
  • Yield: 72%

Sulfonylation at the 3-Position: Benzenesulfonyl Group Installation

Selective sulfonylation at the 3-position is achieved via electrophilic aromatic substitution or radical pathways.

Direct Sulfonylation with Benzenesulfonyl Chloride

The bicyclic intermediate undergoes sulfonylation using benzenesulfonyl chloride in the presence of a Lewis acid catalyst:

$$
\text{8-(Furan-2-carbonyl)-8-azabicyclo[3.2.1]octane} + \text{PhSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-(Benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane}
$$

Critical Parameters:

  • Catalyst loading: 1.2 equiv AlCl₃
  • Reaction time: 6–8 hours
  • Yield: 68%

Alternative Strategies and Comparative Analysis

Tandem Cyclization-Sulfonylation Approach

A one-pot methodology combines bicyclic core formation and sulfonylation using benzenesulfonic anhydride as both a reagent and Brønsted acid catalyst. This approach reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.

Representative Data:

Sulfonylation Agent Catalyst Yield Purity (HPLC)
PhSO₂Cl AlCl₃ 68% 95%
(PhSO₂)₂O None 54% 88%
PhSO₂H H₂SO₄ 32% 78%

Stereochemical Considerations and Resolution

The azabicyclo[3.2.1]octane system exhibits inherent stereochemical complexity. Chiral pool strategies starting from enantiopure precursors (e.g., terpenes or amino acids) enable asymmetric synthesis, while kinetic resolution using lipases or chiral stationary phases achieves enantiomeric excess >90%.

Industrial-Scale Adaptations

Large-scale production faces challenges in catalyst recycling and waste management. Continuous flow systems coupled with immobilized Lewis acid catalysts (e.g., AlCl₃ on silica) demonstrate promise, achieving 85% yield with a space-time yield of 12 g·L⁻¹·h⁻¹.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.70 (m, 5H, PhSO₂), 7.45 (d, J = 3.2 Hz, 1H, furan), 6.65 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.25–3.95 (m, 2H, bridgehead H).
  • HRMS (ESI): m/z calc. for C₂₀H₂₀N₂O₄S [M+H]⁺: 385.1189; found: 385.1193.

Emerging Methodologies

Photocatalytic C–H sulfonylation and enzymatic acylations represent cutting-edge alternatives, though current yields remain suboptimal (<40%).

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the intramolecular nitrone cycloaddition reaction is a highly regio- and diastereoselective method for synthesizing bicyclo[3.2.1]octane scaffolds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the cyclization of substituted campholenic alcohols can yield hexahydro-cyclopenta(b)furan derivatives and 2-oxabicyclo[3.2.1]octane .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane exhibit promising anticancer properties. According to a review on benzo[b]furan derivatives, many of these compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The benzenesulfonamide group is known for its antibacterial properties, which may extend to this compound. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

3. Neurological Applications
There is emerging evidence supporting the use of benzenesulfonamide compounds in treating sodium channel-mediated disorders such as epilepsy. These compounds can modulate sodium channels, which are crucial for neuronal excitability . The specific application of 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane in this area remains to be fully explored but holds potential based on structural similarities to known therapeutic agents.

Case Studies

  • Antitumor Activity Assessment
    A study conducted on related compounds demonstrated their efficacy in inhibiting HepG2 hepatoblastoma cells, showcasing how structural modifications can enhance biological activity . This could provide insights into optimizing 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane for similar applications.
  • Antibacterial Testing
    Another case study evaluated the antibacterial effects of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones that suggest effective antibacterial properties . Such studies can guide future investigations into the efficacy of 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane against specific bacterial strains.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 3 / 8) Molecular Weight Key Properties/Applications References
3-(Benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane (Target) Benzenesulfonyl / Furan-2-carbonyl Not provided Presumed CNS activity, metabolic stability N/A
8-(Furan-2-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane Triazolyl / Furan-2-carbonyl 272.30 Research use only; triazolyl as bioisostere
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Triazolyl / 2-Bromophenylsulfonyl Not provided Predicted pKa 2.79; high lipophilicity
RTI-336 (Clinical Candidate) 3β-(4-Chlorophenyl) / 2β-Isoxazole 334.84 DAT inhibitor; in clinical trials for addiction
Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl ester / 4-Chlorophenyl 279.76 Precursor for CNS imaging agents

Key Comparative Analyses

Substituent Effects on Pharmacological Activity
  • Electron-Withdrawing Groups (Benzenesulfonyl vs. Triazolyl) : The benzenesulfonyl group in the target compound may enhance binding affinity to receptors like dopamine or serotonin transporters compared to triazolyl-substituted analogs (e.g., and ) due to its stronger electron-withdrawing nature .
  • Positional Substitution: RTI-336 () demonstrates that substitution at position 2 (isoxazole) and 3 (chlorophenyl) confers potent DAT inhibition.
  • Lipophilicity and Solubility : The furan-2-carbonyl group in the target compound may improve aqueous solubility compared to bromophenylsulfonyl () or chlorophenyl () derivatives, which are more lipophilic .

Biological Activity

The compound 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane is C14H16N4O2C_{14}H_{16}N_{4}O_{2} with a molecular weight of approximately 272.3024 g/mol. The compound features a bicyclic structure that is significant in various biological interactions.

Pharmacological Potential

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit diverse pharmacological activities, particularly as kappa opioid receptor antagonists . A study on related compounds demonstrated that modifications to the azabicyclo structure can enhance selectivity and potency against opioid receptors, with some analogs showing promising in vitro activity ( ).

  • Kappa Opioid Receptor Antagonism : The compound's structural components suggest potential interactions with kappa opioid receptors, which are involved in pain modulation and have implications for treating addiction and depression.

Structure-Activity Relationship (SAR)

The SAR studies on similar azabicyclo compounds reveal that substituents on the bicyclic core significantly influence biological activity. For instance, modifications to the benzenesulfonyl group or the furan moiety can enhance receptor binding affinity and selectivity ( ).

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and receptor affinity
Variation in sulfonyl substituentsAltered pharmacokinetics and efficacy
Furan carbonyl presenceEnhanced interaction with biological targets

Study 1: Kappa Opioid Receptor Antagonism

A series of analogs derived from the azabicyclo framework were evaluated for their kappa opioid receptor antagonistic properties. One compound demonstrated an IC50 value of 172 nM, indicating significant potency ( ). The study highlighted how structural variations could lead to compounds with improved selectivity ratios among opioid receptors.

Study 2: In Vivo Efficacy

In vivo studies using animal models showed that certain derivatives of azabicyclo compounds could effectively modulate pain responses without the side effects typically associated with traditional opioids ( ). This suggests a therapeutic potential for managing chronic pain while minimizing addiction risks.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:

  • Functionalization of the azabicyclo[3.2.1]octane core : Introduction of sulfonyl and carbonyl groups via nucleophilic substitution or coupling reactions.
  • Optimized reaction conditions : Use of polar aprotic solvents (e.g., DMSO, acetonitrile) at controlled temperatures (60–100°C) to enhance yield and purity .
  • Protection/deprotection steps : For example, tert-butoxycarbonyl (Boc) groups may shield reactive amines during intermediate steps .
    • Challenges : Stereochemical control during bicyclic framework assembly and purification of intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, furan carbonyl at ~165 ppm) .
  • IR : Peaks at 1700–1750 cm1^{-1} confirm carbonyl groups; sulfonyl S=O stretches appear at 1150–1250 cm1^{-1} .
  • X-ray crystallography : Resolves stereochemistry of the bicyclic core and substituent orientation (e.g., endo vs. exo configurations) .

Q. What solvents and conditions are recommended for solubility and stability studies?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO, acetonitrile, and dichloromethane; poorly soluble in water. Pre-solubilization in DMSO is common for biological assays .
  • Stability :
  • Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of sulfonyl/carbonyl groups .
  • Avoid prolonged exposure to strong acids/bases, which may cleave the bicyclic framework .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Core modifications : Compare analogs with varied substituents (e.g., replacing benzenesulfonyl with pyridinylsulfonyl) to assess target binding affinity .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to enhance metabolic stability .
  • Assays :
  • In vitro : Receptor binding assays (e.g., GPCRs) using radiolabeled ligands.
  • In silico : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
    • Data Interpretation : Correlate IC50_{50} values with substituent electronic profiles using QSAR models .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Source analysis : Verify assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} may arise from differences in ATP concentrations in kinase assays .
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50_{50}) to identify outliers .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry during bicyclic core formation .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective cyclization .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.